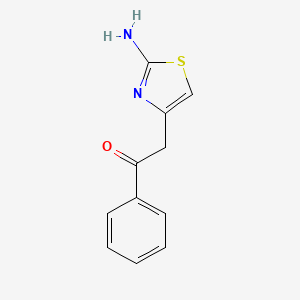

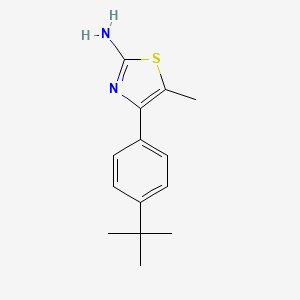

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone” is a derivative of 2-aminothiazole . 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

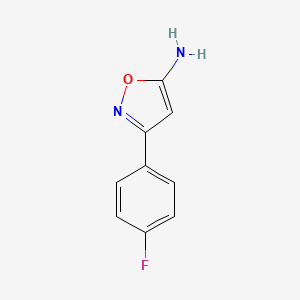

The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis

The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.6±0.1 g/cm3, boiling point of 426.8±37.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 71.9±3.0 kJ/mol, flash point of 211.9±26.5 °C, index of refraction of 1.663, molar refractivity of 51.0±0.5 cm3, and polar surface area of 126 Å2 .Applications De Recherche Scientifique

Anti-Diabetic Agents

Compounds derived from 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone have been synthesized and evaluated for their potential as anti-diabetic agents . These compounds were tested for their ability to inhibit the α-glucosidase enzyme, a key enzyme involved in the breakdown of carbohydrates in the digestive system . The inhibition of this enzyme can help control blood sugar levels, making these compounds potentially valuable in the treatment of diabetes .

Antimicrobial Agents

2-Aminothiazoles, a class of compounds that includes 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . These include roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Anti-Cancer Agents

Thiazole derivatives, including those derived from 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, have been used in the treatment of cancer . The exact mechanisms of action are not fully understood, but these compounds have shown promise in preclinical studies .

Antiviral Agents

Some thiazole derivatives have been shown to have antiviral properties . While more research is needed, these compounds could potentially be used in the development of new antiviral drugs .

Antioxidant Agents

Thiazole derivatives have also been studied for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-Inflammatory and Analgesic Agents

Compounds derived from 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone have been studied for their anti-inflammatory and analgesic (pain-relieving) properties . These compounds could potentially be used in the development of new drugs for the treatment of conditions characterized by pain and inflammation .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine and 4-(2-amino-1,3-thiazol-4-yl)phenol have been found to interact withBiotin carboxylase and Leukotriene A-4 hydrolase respectively. These targets play crucial roles in various biological processes.

Biochemical Pathways

Given the targets of similar compounds, it can be inferred that the compound may influence pathways related tobiotin metabolism and leukotriene metabolism .

Result of Action

It is suggested that 2-aminothiazole derivatives, which include this compound, have shown potential in anticancer drug discovery . This suggests that the compound may have a role in inhibiting cancer cell proliferation.

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNWEDRWWVJFHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364284 |

Source

|

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone | |

CAS RN |

57626-32-1 |

Source

|

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)

![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)